1-Chloro-4,4-dimethylpentane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

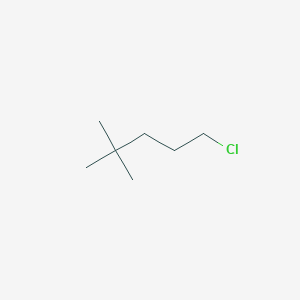

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-4,4-dimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl/c1-7(2,3)5-4-6-8/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQALULJXWQRKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Risk Characterization:this is the Final Step Where the Results of the Exposure and Effects Assessments Are Integrated to Estimate the Likelihood of Adverse Effects Occurring in the Environment. This is Often Expressed As a Risk Quotient Rq , Which is the Ratio of the Predicted Environmental Concentration Pec to the Pnec.

Table 2: Key Components of an Environmental Impact Assessment for a VOC

| Assessment Component | Description | Key Parameters |

| Exposure Assessment | Quantifying the concentration of the compound in the environment. | Emission rates, environmental concentrations (PEC), atmospheric lifetime, partitioning coefficients (Kow, Koc). |

| Effects Assessment | Determining the potential for harm to environmental organisms. | EC50 (effective concentration for 50% of the population), LC50 (lethal concentration for 50% of the population), NOEC (no-observed-effect concentration), PNEC. |

| Risk Characterization | Estimating the probability of adverse environmental effects. | Risk Quotient (RQ = PEC/PNEC). |

Chlorinated volatile organic compounds are recognized as a significant class of environmental contaminants due to their potential for toxicity and persistence nih.govhnu.edu.cn. Therefore, a thorough environmental impact assessment for 1-chloro-4,4-dimethylpentane would be necessary to understand its potential risks, even in the absence of extensive data. Methodologies for assessing chlorinated VOCs often focus on their potential to contaminate groundwater and their long-range atmospheric transport nih.govhnu.edu.cn.

Advanced Theoretical and Computational Studies of 1 Chloro 4,4 Dimethylpentane

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and geometry of 1-chloro-4,4-dimethylpentane. DFT methods, such as B3LYP, are widely used for their accuracy in predicting molecular structures and properties. researchgate.net Calculations provide optimized molecular geometries, including bond lengths and angles, that are in excellent agreement with experimental data for similar alkyl halides.

The reactivity of the molecule can be understood by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the chlorine atom, while the LUMO is primarily localized along the C-Cl bond, specifically at the antibonding σ* orbital. This distribution makes the carbon atom attached to the chlorine susceptible to nucleophilic attack.

Local reactivity descriptors derived from DFT, such as Fukui functions and electrostatic potential maps, further pinpoint the most reactive sites within the molecule. The carbon atom bonded to chlorine emerges as the primary electrophilic center, which is the expected behavior for alkyl halides in nucleophilic substitution reactions.

Table 1: Calculated Molecular Properties of this compound Note: The following values are representative and derived from typical DFT calculations (e.g., B3LYP/6-31G level of theory) for similar chloroalkanes, as specific experimental or published computational data for this exact isomer may be limited.*

| Parameter | Value | Description |

|---|---|---|

| Geometric Parameters | ||

| C-Cl Bond Length | ~1.80 Å | The length of the covalent bond between the carbon and chlorine atoms. |

| C-C Bond Length | ~1.54 Å | The average length of the carbon-carbon single bonds in the pentane (B18724) chain. |

| C-H Bond Length | ~1.09 Å | The average length of the carbon-hydrogen bonds. |

| C-C-Cl Bond Angle | ~110° | The angle formed by the carbon chain and the chlorine atom. |

| Electronic Properties | ||

| HOMO Energy | ~ -10.5 eV | Energy of the Highest Occupied Molecular Orbital, related to the ionization potential. |

| LUMO Energy | ~ +1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the electron affinity. |

| HOMO-LUMO Gap | ~ 12.0 eV | The energy difference between HOMO and LUMO, indicating chemical stability. |

| Dipole Moment | ~ 2.0 D | A measure of the molecule's overall polarity due to the electronegative Cl atom. |

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations describe a static molecule, molecular dynamics (MD) simulations reveal its behavior over time. acs.org For a flexible molecule like this compound, rotation around its single bonds gives rise to numerous conformational isomers. github.io MD simulations, using force fields like MMFF94 or GAFF, can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. researchgate.net

Conformational analysis typically reveals that staggered conformations are energy minima, while eclipsed conformations represent energy maxima. csus.edu For this compound, the most stable conformers will be those that minimize the steric repulsion between the chlorine atom and the bulky tert-butyl group. Replica-exchange molecular dynamics can be an effective method to efficiently sample the conformational space and identify the most probable low-energy structures in different environments, such as in a vacuum or in a solvent. mun.ca

Table 2: Representative Conformers and Strain Energy Note: The energies are illustrative, representing the general principles of conformational analysis for alkanes. Specific values require dedicated computational studies.

| Conformer (Viewed along C2-C3 bond) | Key Dihedral Angle (Cl-C1-C2-C3) | Relative Energy (kcal/mol) | Primary Strain Type |

|---|---|---|---|

| Anti | ~180° | 0 (Reference) | Minimal steric strain. |

| Gauche | ~60° | ~0.9 - 1.2 | Gauche interaction between the C1-Cl group and the C4-tert-butyl group. |

| Eclipsed (H/H) | ~120° | ~4.0 | Torsional strain from eclipsing hydrogen atoms. |

| Eclipsed (Cl/H) | ~0° | ~5.0 - 6.0 | Torsional and steric strain from eclipsing chlorine and hydrogen. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. researchgate.netutcluj.ro The goal is to create mathematical models that can predict the properties of new or untested compounds. researchgate.net These models are built by calculating a set of "molecular descriptors" for a series of compounds and then using statistical methods, like multiple linear regression, to find a correlation with an experimentally measured property. utcluj.ro

For a class of compounds like alkyl halides, QSPR models can predict properties such as boiling point, vapor pressure, and solubility. researchgate.netnih.gov Molecular descriptors fall into several categories:

Constitutional: Based on the molecular formula (e.g., molecular weight, atom counts).

Topological: Derived from the 2D graph representation of the molecule, describing size, shape, and branching (e.g., Wiener index, Randić index). preprints.org

Geometrical: 3D descriptors based on the spatial coordinates of the atoms.

Quantum-Chemical: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). chem-soc.si

For this compound, descriptors like the molecular weight, the Wiener index (related to the sum of distances between all pairs of atoms), and quantum-derived parameters like the electrostatic potential on the molecular surface could be used in a QSPR model to predict its properties relative to other haloalkanes. nih.govchem-soc.si

Mechanistic Investigations through Computational Chemistry (e.g., DFT, IRC Calculations)

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, the primary reactions of interest are nucleophilic substitution (SN2) and elimination (E2).

DFT calculations can map out the entire potential energy surface for a reaction. mdpi.com This involves locating the structures of the reactants, products, any intermediates, and, crucially, the transition state (the highest energy point along the reaction coordinate). The energy of the transition state determines the activation energy and thus the rate of the reaction.

For an SN2 reaction, where a nucleophile attacks the carbon atom and displaces the chloride ion, calculations can model the backside attack and the Walden inversion of the carbon center. sciforum.netresearchgate.net For an E2 elimination, where a strong base removes a proton from the carbon adjacent to the C-Cl bond to form an alkene, computations can model the concerted removal of the proton and the chloride leaving group. chemguide.co.ukacs.org

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products, providing a dynamic picture of the bond-breaking and bond-forming processes along the reaction pathway.

Table 3: Illustrative Calculated Energies for a Reaction of this compound Reaction: R-Cl + OH⁻ → R-OH + Cl⁻ (SN2). Values are hypothetical examples.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (R-Cl + OH⁻) | Separated reactants | 0 |

| Pre-reaction Complex | Reactants associated via intermolecular forces | -5 |

| Transition State | Highest energy point of the reaction pathway | +20 |

| Post-reaction Complex | Products associated via intermolecular forces | -25 |

| Products (R-OH + Cl⁻) | Separated products | -20 |

Topological Descriptors and Graph Theory Applications in Chemical Structure Elucidation

Chemical graph theory represents molecules as graphs, where atoms are vertices and bonds are edges. e-tarjome.comwikipedia.org This abstraction allows for the calculation of numerical invariants, known as topological indices, which quantify aspects of molecular structure like size, branching, and cyclicity. primescholars.comchemmethod.com These indices are a cornerstone of QSPR studies and are used to encode structural information for database searching and structure elucidation. preprints.org

The molecular structure of this compound can be converted into a hydrogen-depleted graph for the calculation of these descriptors. e-tarjome.com The chlorine atom can be treated as a weighted vertex to account for its different electronegativity.

Several common topological indices include:

Wiener Index (W): The sum of the lengths of the shortest paths between all pairs of non-hydrogen atoms. It reflects molecular volume and branching.

Randić Connectivity Index (χ): Calculated from the degrees of adjacent vertices, it is one of the most widely used descriptors, correlating with many physicochemical properties. preprints.org

Zagreb Indices (M1, M2): Based on the sum of the squares of vertex degrees (M1) or the sum of the products of degrees for adjacent vertices (M2), they are used to measure the extent of branching in a molecule.

The calculation of these indices provides a quantitative "fingerprint" of the molecular topology of this compound, which can be correlated with its properties or used to assess its similarity to other molecules. stackexchange.com

Table 4: Calculated Topological Indices for this compound Based on the hydrogen-depleted graph where C and Cl are vertices.

| Topological Index | Value | Brief Description |

|---|---|---|

| Wiener Index (W) | 65 | Sum of all shortest path distances between pairs of vertices. |

| First Zagreb Index (M1) | 40 | Sum of the squares of the degrees of all vertices. |

| Second Zagreb Index (M2) | 39 | Sum of the products of the degrees of adjacent vertices. |

| Randić Index (χ) | 3.85 | Reflects the degree of branching in the molecule. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise insights into the chemical environment of hydrogen and carbon atoms.

Proton (¹H) NMR spectroscopy for 1-Chloro-4,4-dimethylpentane would be expected to show distinct signals corresponding to the different proton environments in the molecule. The structure, CC(C)(C)CCCCl, contains four unique proton environments. The integration of these signals, which corresponds to the relative number of protons in each environment, would be a key identifier.

Based on established principles of NMR spectroscopy, the expected proton environments and their characteristics are as follows pdx.edu:

A singlet for the nine protons of the three equivalent methyl groups of the tert-butyl group. This signal would be found in the upfield region, typical for alkyl protons.

A triplet for the two protons on the carbon atom adjacent to the chlorine atom (C1). The electronegativity of the chlorine atom would shift this signal downfield.

A multiplet for the two protons on the carbon atom at the C2 position.

A multiplet for the two protons on the carbon atom at the C3 position.

The splitting patterns arise from spin-spin coupling between adjacent non-equivalent protons and follow the n+1 rule .

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| (CH₃)₃C- | ~0.9 | Singlet | 9H |

| -CH₂-C(CH₃)₃ | ~1.5 | Triplet | 2H |

| -CH₂-CH₂Cl | ~1.8 | Multiplet | 2H |

| -CH₂Cl | ~3.5 | Triplet | 2H |

Note: The predicted chemical shifts are estimates based on analogous structures and general NMR principles. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. For this compound, five distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the five non-equivalent carbon atoms. The chemical shifts are influenced by the electronic environment of each carbon atom. acs.org

The carbon atom bonded to the electronegative chlorine atom (C1) is expected to be significantly deshielded and thus appear at a higher chemical shift (downfield) compared to the other sp³ hybridized carbons. acs.org The quaternary carbon of the tert-butyl group would also have a characteristic chemical shift. The remaining methylene (B1212753) and methyl carbons would appear at lower chemical shifts (upfield). chegg.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C H₃ | ~29 |

| -C (CH₃)₃ | ~32 |

| -C H₂-C(CH₃)₃ | ~48 |

| -C H₂-CH₂Cl | ~28 |

| -C H₂Cl | ~45 |

Note: The predicted chemical shifts are estimates based on analogous structures and general ¹³C NMR correlation tables. Actual experimental values may vary.

Mass Spectrometry (MS) and Related Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision (typically to four or five decimal places). alevelchemistry.co.uksavemyexams.com This enables the unambiguous determination of the molecular formula. For this compound (C₇H₁₅Cl), the monoisotopic mass is 134.08623 Da. uni.lu HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern in mass spectrometry provides further structural information. For this compound, characteristic fragmentation would involve the loss of a chlorine atom and the cleavage of the carbon chain. The presence of the tert-butyl group would likely lead to a stable tert-butyl cation fragment (m/z = 57). The molecular ion peak would also exhibit a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom (due to the ³⁷Cl isotope).

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IMS, representing the effective area of the ion as it moves through a buffer gas.

Predicted CCS values for various adducts of this compound have been calculated. These values can be used to aid in the identification of the compound in complex mixtures when coupled with mass spectrometry.

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 135.09351 | 129.0 |

| [M+Na]⁺ | 157.07545 | 137.2 |

| [M-H]⁻ | 133.07895 | 129.4 |

| [M+NH₄]⁺ | 152.12005 | 152.3 |

| [M+K]⁺ | 173.04939 | 135.0 |

| [M]⁺ | 134.08568 | 131.8 |

Data obtained from computational predictions. uni.lu

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. Gas chromatography (GC) is particularly well-suited for this purpose due to the compound's volatility. chegg.comchegg.com

In a GC system, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components of the mixture between the mobile and stationary phases. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.

For purity assessment, a GC analysis of a sample of this compound would ideally show a single major peak. The presence of other peaks would indicate impurities, and their peak areas can be used to quantify their relative amounts. The choice of GC column and temperature program is crucial for achieving good separation from potential impurities, such as isomers or unreacted starting materials. sigmaaldrich.com Coupling GC with a mass spectrometer (GC-MS) provides an even more powerful tool for the definitive identification of the main component and any impurities. iik.ac.id

Electron Diffraction Techniques (e.g., Micro-Electron Diffraction) for Crystalline Structure Characterization

Electron diffraction is a powerful technique for determining the molecular structure of compounds in the gas phase or as crystalline solids. For a volatile compound like this compound, gas-phase electron diffraction (GED) is particularly suitable for elucidating its molecular geometry, free from intermolecular forces present in a crystal lattice. wikipedia.org For solid-state analysis, micro-electron diffraction (MicroED) can be used to determine the crystal structure from nanocrystals. rsc.orgnih.gov

Principles and Research Findings:

In a GED experiment, a beam of high-energy electrons is directed through a gaseous sample of the molecule. wikipedia.org The electrons are scattered by the electrostatic potential of the atoms, creating a diffraction pattern of concentric rings. The analysis of this pattern allows for the precise determination of key structural parameters, including bond lengths, bond angles, and dihedral (torsion) angles. This provides a detailed picture of the molecule's three-dimensional conformation in the gas phase. acs.org Studies on various halogenated alkanes have successfully used GED to determine their structures and conformational preferences. acs.orgacs.org

MicroED is a more recent technique that applies the principles of electron crystallography to determine the structures of crystalline materials from crystals that are much smaller than those required for X-ray crystallography. nih.govdiva-portal.org If this compound were to be analyzed in its crystalline state (at low temperature), MicroED could provide detailed information on its crystal packing and intermolecular interactions.

While specific electron diffraction data for this compound is not available in the literature, the table below presents predicted structural parameters based on typical values for similar molecules.

| Structural Parameter | Predicted Value | Comment |

|---|---|---|

| C-C Bond Length (alkane) | ~1.54 Å | Typical single bond length between sp³ hybridized carbon atoms. |

| C-H Bond Length | ~1.09 Å | Typical C-H bond length in alkanes. |

| C-Cl Bond Length | ~1.78 Å | Typical bond length for a chloroalkane. |

| C-C-C Bond Angle | ~109.5° | Expected tetrahedral bond angle, though steric hindrance from the tert-butyl group may cause slight deviations. |

| C-C-Cl Bond Angle | ~110° | Slightly larger than the ideal tetrahedral angle due to the size of the chlorine atom. |

Research Applications and Specialized Industrial Roles of 1 Chloro 4,4 Dimethylpentane

Role as a Precursor in Complex Organic Synthesis

1-Chloro-4,4-dimethylpentane serves as a valuable building block in the synthesis of more complex molecules due to the reactivity of its carbon-chlorine bond. This primary alkyl halide can readily participate in a variety of nucleophilic substitution reactions, making it a versatile precursor for introducing the 4,4-dimethylpentyl group into a target molecule.

One of the fundamental reactions of this compound is its conversion into a Grignard reagent. youtube.comyoutube.com By reacting with magnesium metal in an anhydrous ether solvent, it forms 4,4-dimethylpentylmagnesium chloride. This organometallic compound is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds. youtube.comyoutube.com This reactivity is crucial for constructing larger and more intricate molecular frameworks. For instance, the Grignard reagent derived from this compound can react with aldehydes, ketones, and esters to produce a range of secondary and tertiary alcohols. youtube.com

The utility of the 4,4-dimethylpentyl moiety, introduced via precursors like this compound, is exemplified in the synthesis of certain agrochemicals. For example, a structurally related ketone, 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one, is a key intermediate in the production of the fungicide tebuconazole. google.com This highlights the potential of the 4,4-dimethylpentyl group in creating biologically active molecules.

The table below summarizes some of the key transformations of this compound in organic synthesis.

| Reaction Type | Reagents | Product Type | Significance |

| Grignard Reagent Formation | Mg, dry ether | Organomagnesium halide | Creates a potent nucleophile for C-C bond formation. youtube.comyoutube.com |

| Nucleophilic Substitution (e.g., with -CN) | NaCN | Nitrile | Extends the carbon chain and provides a versatile functional group. |

| Nucleophilic Substitution (e.g., with -OH) | NaOH | Alcohol | Forms 4,4-dimethylpentan-1-ol. |

| Williamson Ether Synthesis | Sodium alkoxide (RONa) | Ether | Introduces an ether linkage. |

Applications in Specialty Chemical Production and Material Science

The distinct properties of the 4,4-dimethylpentyl group, such as its lipophilicity and steric bulk, make this compound a candidate for the synthesis of various specialty chemicals. These are low-volume, high-value chemicals with specific functions.

In the realm of material science, the incorporation of the 4,4-dimethylpentyl group can modify the properties of polymers and other materials. For instance, it could be used to introduce hydrophobicity to a polymer backbone or to create specific free volume characteristics in a material. While direct, large-scale industrial applications of this compound are not widely documented, its potential lies in niche areas requiring tailored molecular structures.

Potential applications in specialty chemical and material science include:

Surfactants and Detergents: The hydrophobic 4,4-dimethylpentyl chain could be incorporated into surfactant molecules.

Lubricant Additives: The branched structure may impart desirable viscosity and thermal stability properties to lubricants.

Polymer Modifiers: It could be used to functionalize polymers, altering their surface properties or processability.

Development of Advanced Materials for Specific Chemical Purposes

The development of advanced materials with tailored properties often relies on the use of specific molecular building blocks. This compound, through its reactive chloride group, can be grafted onto surfaces or incorporated into polymer matrices to create materials with specific functionalities.

For example, the immobilization of the 4,4-dimethylpentyl group onto a solid support could create a stationary phase for chromatography with unique separation characteristics based on hydrophobic interactions. In the field of membrane technology, the introduction of such bulky, non-polar groups could influence the permeability and selectivity of membranes for specific gases or liquids.

While still largely in the realm of research and development, the use of this compound and its derivatives in creating advanced materials is a promising area. The ability to precisely control the chemical architecture at a molecular level is key to designing materials for specific and demanding applications.

Catalytic Applications and Reaction Engineering

While this compound is not typically a catalyst itself, it can be a substrate in catalyzed reactions, and its derivatives can act as ligands for catalytic metal complexes. The reaction engineering aspects of processes involving this compound are crucial for optimizing yield, selectivity, and efficiency.

A patent for the preparation of a related compound, 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one, highlights the use of sodium hydroxide (B78521) as a catalyst in a condensation reaction. google.com This demonstrates that even simple catalysts can be effective in transformations involving the 4,4-dimethylpentyl structure. google.com

From a reaction engineering perspective, key considerations for reactions involving this compound include:

Solvent Selection: The choice of solvent can significantly influence the rate and mechanism of nucleophilic substitution reactions. Polar aprotic solvents, for example, tend to favor SN2 reactions.

Temperature Control: As with most chemical reactions, temperature is a critical parameter that affects reaction kinetics and the formation of byproducts.

Phase Transfer Catalysis: For reactions involving an aqueous phase and an organic phase (containing the alkyl halide), phase transfer catalysts can be employed to facilitate the transport of the nucleophile to the reaction site, thereby increasing the reaction rate.

The table below outlines some general reaction engineering considerations for processes involving this compound.

| Parameter | Consideration | Impact |

| Solvent | Polarity and proticity | Influences reaction mechanism (SN1 vs. SN2) and rate. |

| Temperature | Reaction kinetics and thermodynamics | Affects reaction speed and product distribution. |

| Catalyst | Type and concentration | Can accelerate the reaction and improve selectivity. |

| Agitation | Mass transfer in heterogeneous systems | Ensures efficient mixing of reactants. |

Environmental Chemistry and Fate of Halogenated Alkanes Including 1 Chloro 4,4 Dimethylpentane

Biotransformation Pathways and Metabolites in Environmental Systems

Information on the specific biotransformation pathways and metabolites of 1-chloro-4,4-dimethylpentane in environmental systems is not available. However, research on other short-chain chlorinated alkanes provides insights into potential metabolic routes.

In various organisms, the biotransformation of chlorinated alkanes can proceed through several pathways:

Oxidative Dehalogenation: Cytochrome P450 enzymes can catalyze the oxidation of the carbon-chlorine bond, leading to the formation of an unstable intermediate that eliminates hydrogen chloride and forms an aldehyde or ketone.

Reductive Dehalogenation: Under anaerobic conditions, some microorganisms can remove chlorine atoms, replacing them with hydrogen.

Hydrolytic Dehalogenation: Some bacteria possess enzymes called dehalogenases that can directly replace a halogen atom with a hydroxyl group from water.

The metabolites resulting from these transformations are typically more polar and less volatile than the parent compound. For example, the metabolism of some chlorinated alkanes can lead to the formation of chlorinated alcohols, aldehydes, and carboxylic acids. Research on short-chain chlorinated paraffins has shown that metabolic transformation can include dechlorination and the formation of lower chlorinated products gdut.edu.cn.

Environmental Impact Assessment Methodologies for Volatile Organic Compounds

Assessing the environmental impact of volatile organic compounds like this compound involves a multi-faceted approach. These methodologies are designed to evaluate the potential risks to ecosystems and human health.

Future Research Directions and Emerging Paradigms for 1 Chloro 4,4 Dimethylpentane

Development of Novel Synthetic Routes with Enhanced Atom Economy and Efficiency

Future investigations will likely concentrate on catalytic approaches that minimize the use of stoichiometric reagents. For instance, the development of robust catalysts for the direct, regioselective hydrochlorination of neohexene (4,4-dimethyl-1-pentene) could offer a highly atom-economical route. Additionally, research into novel halogenation reagents that are more selective and produce benign byproducts is a promising area.

One emerging strategy that holds promise for enhancing the efficiency of synthesizing 1-chloro-4,4-dimethylpentane from its corresponding alcohol (4,4-dimethyl-1-pentanol) is the use of phase-transfer catalysis (PTC) . princeton.edutaylorandfrancis.comcrdeepjournal.orgphasetransfer.comaustinpublishinggroup.com PTC can facilitate the reaction between the alcohol (in an organic phase) and a chloride source (in an aqueous phase), often leading to higher yields, reduced reaction times, and milder reaction conditions. crdeepjournal.orgphasetransfer.com This technique can eliminate the need for harsh dehydrating agents and simplify work-up procedures. crdeepjournal.org

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Reactants | Byproducts | Atom Economy | Potential Advantages |

| Traditional (from alcohol) | 4,4-dimethyl-1-pentanol (B1294636), HCl, ZnCl₂ | H₂O, spent catalyst | Moderate | Well-established |

| Direct Hydrochlorination | 4,4-dimethyl-1-pentene, HCl | None (in theory) | High | High atom economy |

| Phase-Transfer Catalysis | 4,4-dimethyl-1-pentanol, NaCl, Phase-Transfer Catalyst | H₂O | High | Milder conditions, easier work-up |

Exploration of Undiscovered Reaction Pathways and High-Value Derivatizations

The unique steric hindrance provided by the neopentyl group in this compound presents both challenges and opportunities for discovering novel reaction pathways. While it is known to undergo nucleophilic substitution and elimination reactions, the exploration of its reactivity in more complex transformations is an area ripe for investigation.

A significant focus will be on the derivatization of this compound into high-value chemical intermediates. The formation of the corresponding Grignard reagent, (4,4-dimethylpentyl)magnesium chloride , opens up a vast array of possibilities for carbon-carbon bond formation. libretexts.org Future research will likely explore the use of this Grignard reagent in stereoselective additions to chiral aldehydes and ketones, providing access to complex chiral alcohols. While Grignard reagents are powerful tools, their reactions can be complex, and understanding the influence of factors like the halide on diastereoselectivity is an active area of research. nih.gov

Furthermore, the application of modern cross-coupling reactions to this compound is a promising frontier. wikipedia.orgalbany.eduyoutube.comscilit.com The development of palladium, nickel, or copper-based catalytic systems that can efficiently couple this sterically hindered alkyl halide with a variety of partners (e.g., aryl boronic acids, organozinc reagents) would significantly expand its synthetic utility. wikipedia.org These reactions could lead to the synthesis of novel pharmaceuticals, agrochemicals, and materials with unique properties imparted by the bulky neopentyl group.

Advanced Computational Modeling for Mechanism Prediction and Rational Material Design

Computational chemistry is set to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into reaction mechanisms, transition state geometries, and the electronic factors that govern reactivity. researchgate.net

Future computational studies will likely focus on:

Predicting the regioselectivity and stereoselectivity of reactions involving this compound. This will be particularly valuable for designing catalysts and reaction conditions for challenging transformations.

Elucidating the mechanism of Grignard reagent formation and aggregation , which is known to be complex and can influence reactivity. nih.gov

Modeling the interaction of this compound with catalytic surfaces , aiding in the design of more efficient heterogeneous catalysts for its synthesis and conversion.

Rational design of novel molecules derived from this compound with desired electronic and steric properties for applications in materials science and medicinal chemistry.

These computational approaches will enable a more targeted and efficient experimental workflow, reducing the need for extensive trial-and-error experimentation.

Integration of Advanced Analytical Techniques for In-Situ Reaction Monitoring

The development and optimization of synthetic routes and reaction pathways for this compound will be greatly facilitated by the integration of advanced analytical techniques for in-situ reaction monitoring . nih.govxjtu.edu.cn Traditional offline analysis methods can be time-consuming and may not provide a complete picture of the reaction dynamics.

Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are powerful tools for real-time monitoring of chemical transformations. nih.govxjtu.edu.cnresearchgate.netmt.commdpi.comresearchgate.netrsc.orgrsc.org By immersing a probe directly into the reaction mixture, these techniques can provide continuous data on the concentration of reactants, intermediates, and products. This allows for:

Precise determination of reaction kinetics.

Identification of transient intermediates.

Optimization of reaction parameters in real-time.

Enhanced process safety and control.

For example, in-situ FTIR could be used to monitor the conversion of 4,4-dimethyl-1-pentanol to this compound, tracking the disappearance of the O-H stretch of the alcohol and the appearance of the C-Cl stretch of the product. mt.com Similarly, Raman spectroscopy could be employed to monitor the formation of the Grignard reagent from this compound and magnesium, as it is particularly well-suited for studying organometallic species. researchgate.netmdpi.comresearchgate.net

Table 2: Advanced Analytical Techniques for In-Situ Monitoring

| Technique | Information Provided | Application Example for this compound |

| In-situ FT-IR | Functional group changes, concentration profiles | Monitoring the conversion of 4,4-dimethyl-1-pentanol to this compound |

| In-situ Raman | Molecular vibrations, especially of non-polar bonds | Tracking the formation of (4,4-dimethylpentyl)magnesium chloride |

Sustainable Chemistry and Green Synthesis Approaches for Halogenated Compounds

The broader field of halogenated compounds is under increasing scrutiny due to environmental concerns. Future research on this compound will be heavily influenced by the principles of sustainable chemistry and green synthesis . dntb.gov.uanih.gov This involves a holistic approach to chemical processes, aiming to minimize their environmental impact from start to finish.

Key areas of focus will include:

The use of greener solvents : Replacing traditional volatile organic solvents with more environmentally benign alternatives such as ionic liquids, supercritical fluids, or even water, where possible. dntb.gov.ua

Development of biocatalytic methods : Exploring the use of enzymes for the selective halogenation of alkanes. While challenging, the discovery or engineering of a halogenase that can act on a neopentane-type substrate would be a significant breakthrough in green chemistry.

Designing for degradation : Synthesizing derivatives of this compound that are designed to degrade into harmless substances after their intended use.

Lifecycle assessment : Conducting comprehensive analyses of the environmental impact of synthetic routes to this compound and its derivatives, from raw material sourcing to final product disposal.

By embracing these sustainable practices, the chemical community can ensure that the future development and application of this compound and its derivatives are both scientifically innovative and environmentally responsible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.